Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate
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Description
Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate is a useful research compound. Its molecular formula is C20H25F3N2O5 and its molecular weight is 430.424. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in inflammation and pain signaling .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that this compound may influence pathways related to inflammation and pain signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that this compound may have effects on cellular signaling related to inflammation and pain .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s trifluoromethylphenyl and piperazino groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
diethyl 2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O5/c1-3-29-18(27)16(19(28)30-4-2)13-17(26)25-10-8-24(9-11-25)15-7-5-6-14(12-15)20(21,22)23/h5-7,12,16H,3-4,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHVIXVXIFHAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.